2,6-Difluoro-4-methoxybenzaldehyde

Catalog No.
S722004
CAS No.
256417-10-4
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluoro-4-methoxybenzaldehyde

CAS Number

256417-10-4

Product Name

2,6-Difluoro-4-methoxybenzaldehyde

IUPAC Name

2,6-difluoro-4-methoxybenzaldehyde

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3

InChI Key

ZYABCGOTMDPUDD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)F)C=O)F

Canonical SMILES

COC1=CC(=C(C(=C1)F)C=O)F

Organic Synthesis:

  • Precursor for pharmaceuticals and functional materials: DMFB's unique structure with fluorine and methoxy groups makes it a valuable building block for synthesizing various complex molecules. Studies have shown its potential as a precursor for the synthesis of bioactive compounds like heterocycles and pyrazoles, which have applications in drug discovery [].

Material Science:

  • Organic electronics and optoelectronics: Due to its electronic properties, DMFB is being investigated for its potential use in developing organic electronic and optoelectronic devices. Research suggests its suitability for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ].

Medicinal Chemistry:

  • Antimicrobial and antifungal activity: Preliminary studies have explored the potential antimicrobial and antifungal properties of DMFB. However, further research is needed to understand its efficacy and mechanism of action [].

2,6-Difluoro-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6F2O2C_8H_6F_2O_2 and a molecular weight of 172.13 g/mol. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzaldehyde structure. This compound is notable for its role as a versatile building block in organic synthesis, particularly in the pharmaceutical industry, where it serves as an intermediate for various biologically active compounds .

, including:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, forming alcohols upon reaction with Grignard reagents.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or other condensation products.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing fluorine atoms can influence the reactivity of the aromatic ring, facilitating electrophilic substitution reactions at the ortho and para positions relative to the methoxy group .

Research indicates that 2,6-difluoro-4-methoxybenzaldehyde exhibits significant biological activity. It has been studied as a precursor for developing G protein-coupled receptor 40 agonists, which are potential treatments for type 2 diabetes due to their role in enhancing insulin secretion . Additionally, its derivatives have shown antimicrobial and anti-inflammatory properties, making it a valuable compound in medicinal chemistry.

Several methods can be employed to synthesize 2,6-difluoro-4-methoxybenzaldehyde:

  • Direct Fluorination: Starting from 4-methoxybenzaldehyde, fluorination can be achieved using fluorinating agents.
  • Formylation Reactions: Utilizing fluorinated aromatic compounds in combination with formylating agents leads to the formation of the aldehyde group.
  • Grignard Reaction: The compound can also be synthesized through Grignard reactions involving appropriate precursors .

These methods highlight its synthetic versatility and adaptability in laboratory settings.

The primary applications of 2,6-difluoro-4-methoxybenzaldehyde include:

  • Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various drugs, particularly those targeting metabolic disorders.
  • Research: Its derivatives are utilized in biological studies to explore their pharmacological effects.
  • Chemical Manufacturing: Employed in synthesizing other complex organic compounds due to its reactive functional groups .

Studies on the interactions of 2,6-difluoro-4-methoxybenzaldehyde with biological systems have revealed its potential as a ligand for various receptors. Its derivatives have been shown to modulate receptor activity, contributing to their therapeutic effects. Interaction studies focus on understanding how this compound influences metabolic pathways and cellular responses .

Several compounds share structural similarities with 2,6-difluoro-4-methoxybenzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3,5-Difluoro-4-methoxybenzaldehydeSimilar structure with different fluorine placementMay exhibit different biological activities
2-Fluoro-4-methoxybenzaldehydeOne fluorine atom instead of twoPotentially less reactive due to fewer electron-withdrawing effects
3-Fluoro-2-methoxybenzaldehydeDifferent substitution patternCould show varied pharmacological profiles

These compounds illustrate how slight variations in structure can lead to significant differences in reactivity and biological activity, highlighting the uniqueness of 2,6-difluoro-4-methoxybenzaldehyde within this chemical class .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2,6-difluoro-4-methoxybenzaldehyde

Dates

Modify: 2023-08-15

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